B600251 Calystegine N1 CAS No. 177794-03-5

Calystegine N1

Cat. No. B600251
CAS RN: 177794-03-5
InChI Key:
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Description

Calystegine N1 is a polyhydroxylated nortropane alkaloid . It is a highly potent inhibitor and plays a pivotal role in the research of various ailments including cancer, viral infections, and neurodegenerative afflictions .


Molecular Structure Analysis

The molecular formula of Calystegine N1 is C7H14N2O3 . It has a molecular weight of 174.20 g/mol . The structure includes a total of 27 bonds, with 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Calystegine N1 has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 174.10044231 g/mol . Its Topological Polar Surface Area is 98.7 Ų . It has a Heavy Atom Count of 12 . Its Formal Charge is 0 . Its Complexity is 201 .

Scientific Research Applications

  • Glycosidase Inhibition and Allelopathic Activities

    Calystegines, including Calystegine N1, are known for their glycosidase inhibitory properties. They have been studied for their potential in nutritional relationships and allelopathic activities in plants (Goldmann et al., 1996).

  • Role in Classical Tropane Alkaloid Pathway

    Calystegines are believed to derive from the classical tropane alkaloid pathway, which is significant in certain plant species like Solanum tuberosum (Keiner et al., 2002).

  • Impact on Carbohydrate Metabolism

    There's evidence that calystegines' accumulation in plants like potatoes can be influenced by genetic modifications in carbohydrate metabolism, suggesting a link between calystegines and plant carbohydrate pathways (Richter et al., 2007).

  • Inhibition of Human Intestinal α-Glucosidases

    Calystegine N1, along with other calystegines, has been examined for its potential to inhibit enzymes like maltase and sucrase, which are important in human carbohydrate digestion. This suggests potential therapeutic applications, particularly in the context of diabetes (Jocković et al., 2013).

  • Biological Activities and Structural Analysis

    Research has focused on understanding the structure-function relationships of calystegines, including their potential biological activities in various contexts (Dräger et al., 2004).

  • Potential in Therapeutics

    Due to their glycosidase inhibitory properties, calystegines are considered for potential therapeutic applications in various diseases, including cancer and diabetes (Aguilar et al., 2008).

Future Directions

More data in relevant experimental models would be necessary to characterize the toxic profile of this group of substances . The application of Calystegine N1 could potentially improve the metabolic activity of human ASCs cells cultured in a hyperglycaemic milieu through essentially the reduction of oxidative and ER stress and inflammation .

properties

IUPAC Name

(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZOEWOSIUJWIO-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo(3.2.1)octane-2,3,4-triol, 1-amino-, (1R,2S,3S,4R,5S)-rel-

CAS RN

177794-03-5
Record name Calystegine N1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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